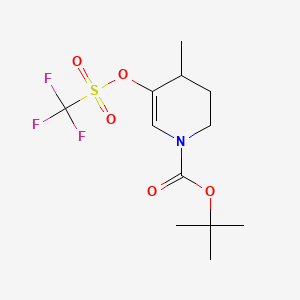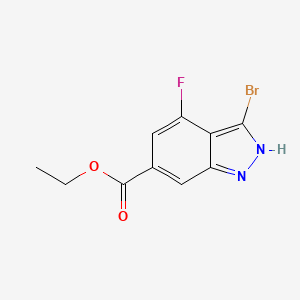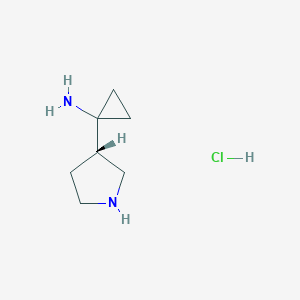
2-Amino-3-methylbutan-1-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylbutan-1-ol typically involves the reduction of 2-Acetamido-3-methylbutanal using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-methylbutan-1-ol oxalate may involve the reaction of 2-Amino-3-methylbutan-1-ol with oxalic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and drying .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-methylbutan-1-ol oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amino alcohols .
Aplicaciones Científicas De Investigación
2-Amino-3-methylbutan-1-ol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methylbutan-1-ol oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chiral ligand, binding to specific sites on enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
DL-Valinol: A similar compound with the molecular formula C5H13NO.
Isoamyl alcohol: Another related compound with the molecular formula C5H12O.
L-Valinol: The L-enantiomer of DL-Valinol, with similar chemical properties
Uniqueness
2-Amino-3-methylbutan-1-ol oxalate is unique due to its oxalate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chiral configurations and reactivity profiles .
Propiedades
Fórmula molecular |
C7H15NO5 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-amino-3-methylbutan-1-ol;oxalic acid |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-4(2)5(6)3-7;3-1(4)2(5)6/h4-5,7H,3,6H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
KGICYQKQVXUSIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)


![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)

![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)

